5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

Catalog No.
S3611917
CAS No.
1802909-94-9
M.F
C20H12N2O8
M. Wt
408.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

CAS Number

1802909-94-9

Product Name

5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

IUPAC Name

5-[6-(3,5-dicarboxyphenyl)pyridazin-3-yl]benzene-1,3-dicarboxylic acid

Molecular Formula

C20H12N2O8

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C20H12N2O8/c23-17(24)11-3-9(4-12(7-11)18(25)26)15-1-2-16(22-21-15)10-5-13(19(27)28)8-14(6-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

LQGUDOOVNHZMPB-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

5,5'-(Pyridazine-3,6-diyl)diisophthalic acid has the molecular formula C20H12N2O4 and a molecular weight of 408.32 g/mol. It features a pyridazine moiety connected to two isophthalic acid units. The compound is characterized by its aromatic structure, which contributes to its stability and potential reactivity in various chemical environments .

PyDIP itself does not exhibit a biological mechanism of action. Its importance lies in its role as a ligand (molecule attaching to a central metal ion) in the formation of MOFs. The specific mechanism of action of MOFs depends on their structure and the incorporated metal ions. MOFs are porous materials with a large internal surface area, making them useful for applications like gas adsorption and separation [].

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Electrophilic Substitution: The aromatic rings can undergo substitution reactions with electrophiles due to their electron-rich nature.

These reactions are fundamental for modifying the compound for specific applications or enhancing its properties .

Several methods can be employed to synthesize 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid:

  • Condensation Reactions: Combining pyridazine derivatives with isophthalic acid under acidic or basic conditions.
  • Multi-step Synthesis: Starting from simpler precursors that undergo a series of reactions including nitration and subsequent coupling reactions.

These methods allow for the production of the compound in varying purities and yields depending on the conditions used .

5,5'-(Pyridazine-3,6-diyl)diisophthalic acid has potential applications in several areas:

  • Material Science: As a building block for polymers or coordination compounds.
  • Pharmaceuticals: Potential use in drug design due to its structural characteristics.
  • Dyes and Pigments: Its aromatic nature makes it suitable for use in dye chemistry.

The versatility of this compound makes it a candidate for further exploration in these fields .

Interaction studies involving 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid typically focus on its reactivity with various substrates. These studies help elucidate:

  • Binding Affinities: How well the compound interacts with biological targets.
  • Stability in Different Environments: Understanding how environmental factors affect its stability and reactivity.

These insights are crucial for developing practical applications in pharmaceuticals and materials science .

Several compounds share structural similarities with 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5,5'-(Pyridine-2,5-diyl)diisophthalic acidC21H13NO8Contains a pyridine instead of pyridazine
5,5'-(Pyridine-3,5-diyl)diisophthalic acidC21H13NO8Similar structure but different substitution pattern
4,4'-(Biphenyl-4,4'-dicarboxylic acid)C14H10O4Lacks nitrogen atoms but similar dicarboxylic structure

Uniqueness

The uniqueness of 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid lies in its specific arrangement of nitrogen and carboxylic groups within an aromatic framework. This arrangement may confer distinct chemical properties compared to its analogs, particularly regarding solubility and reactivity .

XLogP3

1.3

Dates

Last modified: 04-14-2024

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